3-bromo-5-fluoropicolinaldehyde

Catalog No.
S849487
CAS No.
1227603-05-5
M.F
C6H3BrFNO
M. Wt
203.998
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-bromo-5-fluoropicolinaldehyde

CAS Number

1227603-05-5

Product Name

3-bromo-5-fluoropicolinaldehyde

IUPAC Name

3-bromo-5-fluoropyridine-2-carbaldehyde

Molecular Formula

C6H3BrFNO

Molecular Weight

203.998

InChI

InChI=1S/C6H3BrFNO/c7-5-1-4(8)2-9-6(5)3-10/h1-3H

InChI Key

NKZPLWGIXFEYFE-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=C1Br)C=O)F

Synonyms

3-broMo-5-fluoropyridine-2-carbaldehyde

3-Bromo-5-fluoropicolinaldehyde is a heterocyclic organic compound with the molecular formula C6H3BrFNO\text{C}_6\text{H}_3\text{BrFNO}. This compound features a pyridine ring that is substituted at the third position with a bromine atom, at the fifth position with a fluorine atom, and at the second position with an aldehyde group. The unique structural characteristics of 3-bromo-5-fluoropicolinaldehyde make it a subject of interest in both organic synthesis and medicinal chemistry due to its reactivity and potential applications in various fields.

  • Antibacterial properties: Some fluorinated pyridines have shown antibacterial activity.
  • Anticancer properties: Fluorinated heterocyclic compounds are being investigated for their potential to target cancer cells.

The reactivity of 3-bromo-5-fluoropicolinaldehyde is influenced by its electron-deficient pyridine ring, which facilitates nucleophilic attacks. The presence of the aldehyde group allows for condensation reactions, leading to the formation of stable imine or hydrazone derivatives. This compound can undergo various reactions including:

  • Nucleophilic substitution due to the electron-withdrawing effects of the bromine and fluorine substituents.
  • Condensation reactions involving the aldehyde group, which can react with amines to form imines.
  • Cross-coupling reactions, particularly in the presence of transition metal catalysts, to create more complex molecular architectures .

The synthesis of 3-bromo-5-fluoropicolinaldehyde typically involves two main steps: halogenation and formylation. Common methods include:

  • Bromination: This can be achieved using bromine or N-bromosuccinimide (NBS) on 5-fluoropyridine to introduce the bromine substituent at the third position.
  • Formylation: The Vilsmeier-Haack reaction is often employed to introduce the aldehyde group at the second position after bromination.

In industrial settings, continuous flow reactors may be utilized for efficient production, incorporating palladium-catalyzed cross-coupling reactions for introducing substituents under mild conditions .

3-Bromo-5-fluoropicolinaldehyde has several applications across different fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex heterocyclic compounds.
  • Medicinal Chemistry: It is used as an intermediate in developing pharmaceutical compounds with potential therapeutic effects.
  • Fluorescent Probes: Its unique structure allows for applications in creating fluorescent probes for biological studies.
  • Agrochemicals: The compound may also find utility in producing agrochemicals and novel materials in polymer science .

Interaction studies involving 3-bromo-5-fluoropicolinaldehyde focus primarily on its reactivity with nucleophiles and electrophiles due to its unique functional groups. The electron-deficient nature of its pyridine ring enhances its interactions with various reagents, making it suitable for diverse synthetic applications. Further research may explore its interactions within biological systems, particularly regarding its potential as a drug candidate or probe .

Several compounds share structural similarities with 3-bromo-5-fluoropicolinaldehyde, each exhibiting unique properties:

Compound NameKey Features
3-Bromo-5-fluoropyridine-2-carboxylic acidContains a carboxylic acid group instead of an aldehyde, suitable for acidic reactions.
2-Bromo-5-fluoropyridineLacks the aldehyde group, limiting reactivity in condensation reactions but useful in cross-coupling.
5-Bromo-2-chloro-3-fluoropyridineContains both bromine and chlorine substituents, offering different reactivity patterns.
3-Bromo-5-fluoroisonicotinic acidSimilar halogenated structure but features a different functional group that alters reactivity.
3-Bromo-5-fluoroisonicotinamideA derivative that may exhibit different biological activities compared to its aldehyde counterpart.

The uniqueness of 3-bromo-5-fluoropicolinaldehyde lies primarily in its aldehyde functionality, which allows for further functionalization through condensation reactions not available in some of its analogs .

XLogP3

1.4

Dates

Last modified: 08-15-2023

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